molecular formula C14H22N2O3S B7588164 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline

4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline

Cat. No. B7588164
M. Wt: 298.40 g/mol
InChI Key: PTHWLKQIYXQPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. CDKs play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. PHA-793887 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline inhibits CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) and to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its specificity for CDK2 and CDK9, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions. Additionally, its solubility and stability may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for the study of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. One direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its effects on other CDKs and their downstream targets. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methylsulfonylphenylhydrazine, which is then reacted with 2-bromo-1-(morpholin-4-yl)propan-1-one to yield the intermediate product. The final step involves the reaction of the intermediate with aniline to yield this compound.

Scientific Research Applications

4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-12(11-16-7-9-19-10-8-16)15-13-3-5-14(6-4-13)20(2,17)18/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHWLKQIYXQPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.